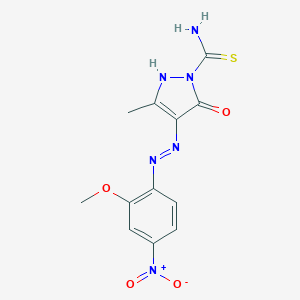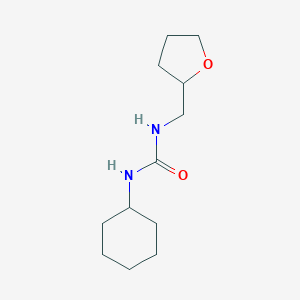![molecular formula C16H18N4 B465111 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone CAS No. 315670-87-2](/img/structure/B465111.png)
1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone is an organic compound with the molecular formula C16H18N4 It is a derivative of 1-(3-aminophenyl)ethanone, where the ethanone group is modified with a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)ethanone can be synthesized through the reduction of 3-nitroacetophenone using hydrogen gas in the presence of a palladium catalyst. The resulting 1-(3-aminophenyl)ethanone is then reacted with hydrazine hydrate under reflux conditions to form 1-(3-aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Oximes, nitro derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(3-Aminophenyl)ethanone
- 1-(3-Aminophenyl)ethanol
- Ethanone,1-(3-aminophenyl)-, oxime
Comparison: 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties. Compared to 1-(3-aminophenyl)ethanone, the hydrazone derivative exhibits enhanced stability and reactivity. The presence of the hydrazone group also allows for additional interactions with biological targets, making it a more versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[(E)-N-[(E)-1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11(13-5-3-7-15(17)9-13)19-20-12(2)14-6-4-8-16(18)10-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVFCULZWSFWSR-AYKLPDECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC(=CC=C1)N)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC(=CC=C1)N)/C)/C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide](/img/structure/B465051.png)
![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465052.png)
![4-[(3,4-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465053.png)
![5-oxo-3-phenyl-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465054.png)

![4-[(2,5-dimethylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465058.png)
![(4Z)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465059.png)

![4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B465066.png)
![4-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465079.png)
![4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid](/img/structure/B465106.png)
![N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B465133.png)
![(4E)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465146.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465147.png)
